molecular formula C16H17N3O B1363180 4-Acetamido-2',3-dimethylazobenzene CAS No. 588-23-8

4-Acetamido-2',3-dimethylazobenzene

Cat. No.: B1363180
CAS No.: 588-23-8
M. Wt: 267.33 g/mol
InChI Key: GFMVVEHDEIYWTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2’,3-dimethylazobenzene typically involves the diazotization of 2,3-dimethylaniline followed by coupling with acetanilide. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond .

Industrial Production Methods: Industrial production methods for 4-Acetamido-2’,3-dimethylazobenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-2’,3-dimethylazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Acetamido-2’,3-dimethylazobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in studies involving enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Acetamido-2’,3-dimethylazobenzene involves its interaction with molecular targets such as enzymes and proteins. The azo bond in the compound can undergo reduction, leading to the formation of amine derivatives that interact with biological molecules. These interactions can affect various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

  • 4-Acetamidoazobenzene
  • 2,3-Dimethylazobenzene
  • 4-Amino-2’,3-dimethylazobenzene

Comparison: 4-Acetamido-2’,3-dimethylazobenzene is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological molecules. Compared to similar compounds, it exhibits distinct properties in terms of stability, solubility, and reactivity, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-11-6-4-5-7-16(11)19-18-14-8-9-15(12(2)10-14)17-13(3)20/h4-10H,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMVVEHDEIYWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340231
Record name 4-Acetamido-2',3-dimethylazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-23-8
Record name 4-Acetamido-2',3-dimethylazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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